

An In-Depth Technical Guide to the Synthesis of N,N'-Difurfuryloxamide

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of N,N'-Difurfuryloxamide, a symmetrical diamide with potential applications in medicinal chemistry and materials science. The document details the chemical reaction, experimental protocols, and key characterization data for this compound.

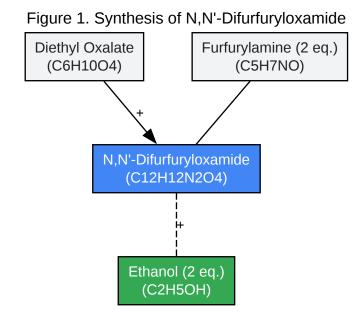
Introduction

N,N'-Difurfuryloxamide, also known as N,N'-bis(2-furylmethyl)oxamide, is a molecule of interest due to the presence of furan rings and a central oxamide core. The furan moiety is a common scaffold in pharmacologically active compounds, while the oxamide linkage can participate in hydrogen bonding, influencing the molecule's solid-state structure and biological interactions. This guide outlines a common and effective method for its laboratory-scale synthesis.

Chemical Reaction Pathway

The synthesis of N,N'-Difurfuryloxamide is typically achieved through the nucleophilic acyl substitution reaction between diethyl oxalate and furfurylamine. In this reaction, the primary amine functionality of two molecules of furfurylamine attacks the electrophilic carbonyl carbons of diethyl oxalate, leading to the formation of the corresponding diamide and the liberation of two molecules of ethanol.





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Figure 1. Synthesis of N,N'-Difurfuryloxamide

Experimental Protocols

The following protocol outlines a general procedure for the synthesis of N,N'-Difurfuryloxamide.

Materials and Equipment:

- · Diethyl oxalate
- Furfurylamine
- Ethanol (anhydrous)
- Round-bottom flask
- Reflux condenser
- · Heating mantle with magnetic stirrer



- Beakers, graduated cylinders, and other standard laboratory glassware
- Filter funnel and filter paper
- Rotary evaporator
- Melting point apparatus
- NMR spectrometer
- FTIR spectrometer

Procedure:

- Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve diethyl oxalate (1.0 equivalent) in a minimal amount of anhydrous ethanol.
- Addition of Amine: While stirring, slowly add furfurylamine (2.0 equivalents) to the solution of diethyl oxalate. The addition should be done dropwise to control any potential exotherm.
- Reaction: Heat the reaction mixture to reflux and maintain this temperature with continuous stirring. The progress of the reaction can be monitored by thin-layer chromatography (TLC). The reaction is typically complete within 2-4 hours.
- Work-up: After the reaction is complete, allow the mixture to cool to room temperature. The solid product, N,N'-Difurfuryloxamide, will precipitate out of the solution.
- Isolation and Purification: Collect the precipitated solid by vacuum filtration and wash it with cold ethanol to remove any unreacted starting materials and soluble impurities. The product can be further purified by recrystallization from a suitable solvent, such as ethanol or a mixture of ethanol and water.
- Drying: Dry the purified product under vacuum to obtain a white to off-white solid.

Data Presentation



The following tables summarize the key quantitative data for the reactants and the final product.

Table 1: Physicochemical Properties of Reactants and Product

Compound	Molecular Formula	Molecular Weight (g/mol)	Appearance	Melting Point (°C)
Diethyl Oxalate	C6H10O4	146.14	Colorless liquid	-40.6
Furfurylamine	C5H7NO	97.12	Colorless to yellow liquid	-70
N,N'- Difurfuryloxamid e	C12H12N2O4	248.24	White to off-white solid	172-174[1]

Table 2: Spectroscopic Data for N,N'-Difurfuryloxamide

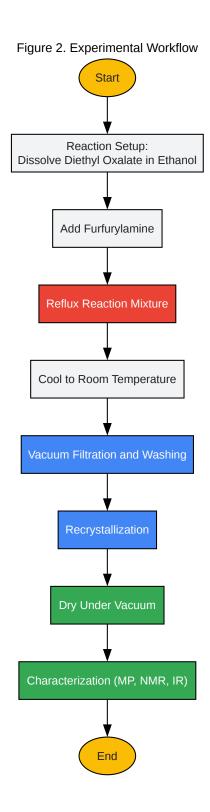
Spectroscopic Data	Values	
¹ Η NMR (CDCl ₃ , δ in ppm)	~7.35 (t, 2H, furan-H), ~6.30 (d, 2H, furan-H), ~6.20 (d, 2H, furan-H), ~4.50 (d, 4H, CH ₂), ~8.0 (br s, 2H, NH)	
¹³ C NMR (CDCl ₃ , δ in ppm)	~160 (C=O), ~150 (furan C-O), ~142 (furan C-H), ~110 (furan C-H), ~108 (furan C-H), ~38 (CH ₂)	
IR (KBr, cm ⁻¹)	~3300 (N-H stretch), ~3100 (C-H stretch, aromatic), ~2900 (C-H stretch, aliphatic), ~1660 (C=O stretch, Amide I), ~1550 (N-H bend, Amide II), ~1250 (C-N stretch)	

Note: The spectroscopic data presented are typical expected values and may vary slightly depending on the solvent and instrument used.



Logical Workflow

The following diagram illustrates the logical workflow of the synthesis and purification process.





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Figure 2. Experimental Workflow

Conclusion

This technical guide provides a detailed and practical approach to the synthesis of N,N'-Difurfuryloxamide. The described method is straightforward and utilizes readily available starting materials, making it suitable for typical laboratory settings. The provided data tables and workflow diagrams offer a clear and concise summary of the key aspects of this synthesis for researchers and professionals in the fields of chemistry and drug development.

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References

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